N-((2,4,6-triphenyl)phenyl)thiourea
Description
Overview of Thiourea (B124793) Derivatives in Organic Synthesis and Catalysis
Thiourea derivatives are highly versatile compounds in organic synthesis, serving as both powerful organocatalysts and valuable synthetic intermediates. wikipedia.orgrsc.org In the realm of organocatalysis, thioureas function primarily as hydrogen-bond donors. wikipedia.org This interaction, often described as a "double hydrogen bond," involves the two N-H protons of the thiourea core simultaneously engaging with an electron-rich center on a substrate, such as the oxygen atom of a carbonyl group. wikipedia.org This non-covalent interaction activates the substrate, making it more susceptible to nucleophilic attack and effectively lowering the energy barrier of the reaction. nih.gov
The acidity of the N-H protons and, consequently, the strength of the hydrogen bonding can be finely tuned by the electronic nature of the substituents on the nitrogen atoms. wikipedia.org Electron-withdrawing groups enhance the acidity, leading to more potent catalysts. This principle has been exploited in a wide array of asymmetric reactions, where chiral thiourea catalysts are used to control the stereochemical outcome with high precision. Notable examples include Michael additions, aza-Henry reactions, Strecker syntheses, and Diels-Alder reactions. researchgate.netrsc.org
Beyond catalysis, thioureas are key building blocks for the synthesis of various heterocyclic compounds and have found applications in medicinal chemistry and materials science. mdpi.com The general synthesis of N-substituted thioureas is often achieved through the reaction of an amine with an isothiocyanate, a robust and versatile method that allows for the introduction of a wide variety of substituents. mdpi.com
Significance of Sterically Hindered Aryl Substituents in Chemical Design
The introduction of sterically hindered substituents is a cornerstone of modern chemical design, profoundly influencing a molecule's reactivity, selectivity, and stability. In the context of N-((2,4,6-triphenyl)phenyl)thiourea, the 2,4,6-triphenylphenyl group is an example of an extremely bulky substituent that dictates the compound's chemical behavior.
Steric bulk around a reactive center, such as the thiourea moiety, can serve several critical functions:
Creation of Chiral Pockets: In catalysis, bulky groups are instrumental in creating a well-defined, three-dimensional chiral environment around the active site. This steric shielding directs the approach of substrates, enforcing a specific orientation that leads to high levels of enantioselectivity in asymmetric reactions. researchgate.net
Stabilization of Reactive Species: Large substituents can protect a reactive functional group from unwanted side reactions or decomposition, enhancing the catalyst's stability and turnover number. researchgate.net
Control of Reaction Pathways: By physically blocking certain reaction pathways, steric hindrance can favor alternative, more desirable routes. For instance, bulky ligands on a metal catalyst can promote specific cross-coupling reactions while suppressing others. researchgate.net
Induction of Atropisomerism: Sufficiently large groups flanking a single bond can restrict rotation, leading to the formation of stable, separable atropisomers. This is a powerful strategy for generating chirality without a traditional stereocenter.
The 2,4,6-triphenylphenyl substituent is a member of the m-terphenyl (B1677559) family. The synthesis of the necessary precursor, 2,4,6-triphenylaniline (B1203508), can be accomplished from 2,4,6-triphenylnitrobenzene (B1587691) via reduction. orgsyn.org The presence of the three phenyl rings ortho and para to the point of attachment creates a significant steric shield around the thiourea's N-H bonds. This feature would be expected to play a crucial role in any catalytic application, defining a deep binding pocket and influencing substrate recognition. While specific catalytic data for this compound is not widely reported, the principles of steric control are well-established in analogous systems. The following table showcases examples of sterically demanding thiourea catalysts and their applications, illustrating the importance of bulky substituents.
| Catalyst Name | Key Structural Feature | Application |
| Schreiner's Thiourea | N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Diels-Alder reactions, Glycosylations nih.gov |
| Jacobsen's Thiourea | Chiral 1,2-diaminocyclohexane backbone | Asymmetric Strecker reactions |
| Takemoto's Catalyst | Bifunctional, with tertiary amine and thiourea | Asymmetric Michael additions rsc.org |
| Bulky Cyclic Thioureas | N,N'-disubstituted cyclic thioureas | Palladium-catalyzed Heck reactions researchgate.net |
Historical Context and Evolution of Bulky Thiourea Research
The appreciation for thiourea's catalytic potential is rooted in early studies of non-covalent interactions and molecular recognition. Initial work by researchers like Kelly and Etter on hydrogen bonding laid the conceptual groundwork for what would become a major field in organocatalysis. wikipedia.org However, it was the seminal work of Peter R. Schreiner and colleagues that truly brought thiourea derivatives to the forefront as powerful hydrogen-bonding organocatalysts. wikipedia.org They introduced N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, now widely known as Schreiner's catalyst, demonstrating that electron-deficient aryl substituents create a highly effective and versatile catalyst for reactions like the Diels-Alder reaction. wikipedia.orgnih.gov
This discovery sparked a rapid evolution in the design and application of thiourea catalysts. A significant breakthrough was the development of bifunctional thioureas, which combine the hydrogen-bonding thiourea moiety with another catalytic group, such as a Brønsted base (e.g., a tertiary amine). Pioneers in this area, including Jacobsen and Takemoto, showed that these catalysts could activate both the electrophile (via hydrogen bonding) and the nucleophile (via acid-base interaction) simultaneously. researchgate.netrsc.org This dual activation strategy led to highly efficient and enantioselective catalysts for a range of important carbon-carbon bond-forming reactions. rsc.orgresearchgate.netrsc.org
The research trajectory has since expanded to include thioureas with increasingly complex and sterically demanding architectures. The motivation for incorporating bulky groups is to enhance stereocontrol by creating more defined and restrictive catalytic pockets, a strategy that continues to drive innovation in the field of asymmetric synthesis. researchgate.net The design of molecules like this compound is a direct consequence of this evolutionary path, aiming to leverage extreme steric hindrance for novel reactivity and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-triphenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2S/c26-25(28)27-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H3,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGKQHSRBXFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of N 2,4,6 Triphenyl Phenyl Thiourea
Established Synthetic Routes and Reaction Condition Optimization
The synthesis of N-((2,4,6-triphenyl)phenyl)thiourea, a sterically hindered molecule with the chemical formula C25H20N2S, is primarily achieved through condensation reactions. These methods involve the careful selection of starting materials, solvents, and catalysts to ensure efficient and high-yield production.
Condensation Reactions Utilizing Substituted Phenyl Isothiocyanates and Primary Amines
A principal and effective method for synthesizing this compound involves the condensation reaction between 2,4,6-triphenylphenyl isothiocyanate and a primary amine, such as ammonia. This reaction is typically performed under inert atmospheric conditions to prevent unwanted side reactions.
The selection of an appropriate solvent is crucial for the success of this synthesis. Anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly employed to facilitate the reaction. Optimization of reaction conditions often involves adjusting the temperature, typically within the range of 20–60°C, and maintaining a 1:1 molar ratio of the reactants. To neutralize any acidic byproducts that may form during the reaction, a base such as triethylamine (B128534) can be added. This general approach is adaptable for the synthesis of various N-substituted thiourea (B124793) derivatives. google.com
Another established route involves the reaction of an amine with carbon disulfide in an aqueous medium. This method is versatile and can be used for the synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives. The reaction often utilizes aliphatic primary amines to produce a variety of di- and trisubstituted thioureas.
For the synthesis of related phenylthiourea (B91264) compounds, a common laboratory preparation involves reacting aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189). ijcrt.org Microwave-assisted synthesis has also been explored as a rapid and efficient alternative. This method involves heating a mixture of aniline, hydrochloric acid, and water, followed by the addition of ammonium thiocyanate and subsequent microwave irradiation, resulting in a high yield of phenylthiourea. ijcrt.org
Interactive Table 1: Synthesis of Phenylthiourea Derivatives
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
| 2,4,6-triphenylphenyl isothiocyanate | Ammonia | Dichloromethane or Tetrahydrofuran | Triethylamine | 20-60 | Not specified | google.com |
| Amine | Carbon disulfide | Aqueous medium | Not specified | Not specified | Not specified | |
| Aniline | Ammonium thiocyanate | Water/HCl | - | 60-70 | 86.3 | ijcrt.org |
| Aniline | Ammonium thiocyanate | - | Microwave | Not specified | High | ijcrt.org |
Aqueous and Solvent-Free Synthetic Protocols
In a move towards greener chemistry, aqueous and solvent-free synthetic methods for thiourea derivatives have been developed. The use of water as a solvent presents an environmentally benign alternative to organic solvents. A simple condensation reaction between amines and carbon disulfide can be effectively carried out in an aqueous medium.
Solvent-free, or solid-state, reactions represent another eco-friendly approach. Mechanochemical methods, such as ball milling, have been successfully employed for the synthesis of thioureas. These reactions often proceed rapidly and in high yields. For instance, the reaction of isothiocyanates with amines can be achieved in a ball mill, sometimes with the addition of a small amount of liquid to assist the reaction (liquid-assisted grinding or LAG). nih.gov This technique has been shown to be highly efficient for the synthesis of a variety of di- and trisubstituted thioureas, with some reactions reaching completion in as little as 10 minutes with near-quantitative yields. nih.gov
Catalytic Enhancement in Thiourea Formation
The formation of thioureas can be significantly enhanced through the use of catalysts. For the synthesis of related heterocyclic compounds derived from thiourea, such as 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives, triphenylphosphine (B44618) (PPh3) has been used as an efficient catalyst in ethanol. researchgate.net This method provides good yields under relatively mild conditions. researchgate.net
In the broader context of thiourea chemistry, organocatalysts like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have gained prominence. rsc.org These catalysts function through hydrogen bonding to activate substrates and stabilize transition states. rsc.org While not directly applied to the synthesis of this compound itself, the principles of hydrogen bond catalysis are relevant to the broader field of thiourea synthesis and reactivity.
Functionalization and Derivatization Strategies
The this compound molecule can undergo various chemical transformations, allowing for the synthesis of new derivatives with potentially novel properties. Key functionalization strategies include oxidation and reduction reactions.
Oxidation Pathways and Products
Thiourea derivatives are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.net The sulfur atom in the thiourea group is the primary site of oxidation.
Common oxidation products of thioureas include the corresponding sulfoxides and sulfones. The oxidation of phenylthiourea with pyridinium (B92312) chlorochromate (PCC) in an aqueous N,N-dimethylformamide (DMF) medium has been studied, revealing a first-order reaction with respect to the thiourea, oxidant, and acid concentration. gsconlinepress.com The primary oxidation product in this case is formamidine (B1211174) disulfide. gsconlinepress.com The reaction is catalyzed by hydrogen ions, indicating the involvement of a protonated chromium(VI) species. gsconlinepress.com
In some cases, oxidation can lead to more complex products. For example, the reaction of certain aroylthioureas with 2,3-diphenylcyclopropenone can result in ring-opening and further oxidation to yield (E/Z)-3-(aroylthioureido)-2-phenylcinnamic acids. researchgate.net
Interactive Table 2: Oxidation of Phenylthiourea
| Oxidizing Agent | Solvent | Product | Reference |
| Pyridinium chlorochromate (PCC) | Aqueous DMF | Formamidine disulfide | gsconlinepress.com |
| Generic Oxidants | Not specified | Sulfoxides, Sulfones | |
| 2,3-diphenylcyclopropenone | Not specified | (E/Z)-3-(aroylthioureido)-2-phenylcinnamic acids | researchgate.net |
Reduction Reactions to Novel Amine Derivatives
The reduction of the thiourea group can lead to the formation of the corresponding amine derivatives. This transformation offers a pathway to synthesize novel amines from thiourea precursors. The specific reducing agents and reaction conditions would determine the efficiency and outcome of this conversion. While the search results mention the possibility of reducing thiourea derivatives to their corresponding amines, specific examples and detailed methodologies for the reduction of this compound were not found.
Nucleophilic Substitution Patterns
While general information suggests that thiourea derivatives can undergo nucleophilic substitution reactions where the thiourea moiety is displaced by nucleophiles, specific studies detailing such reactions for this compound are not documented. The significant steric hindrance imparted by the 2,4,6-triphenylphenyl group likely impedes the approach of nucleophiles, making substitution reactions difficult to achieve under standard conditions.
Cyclization Reactions and Heterocyclic Scaffolds derived from this compound
The synthesis of heterocyclic compounds from thiourea precursors is a well-established area of organic chemistry. However, there is no specific literature describing the use of this compound as a starting material for these reactions.
Formation of Thiazole-Based Architectures
The Hantzsch thiazole (B1198619) synthesis is a common method for forming thiazole rings, typically involving the reaction of a thiourea with an α-haloketone. While this is a general route for many thioureas, no published examples of this reaction using the sterically encumbered this compound could be identified.
Synthesis of Triazole, Tetrazole, and Pyrimidine (B1678525) Rings
Similarly, established synthetic routes for the formation of triazole, tetrazole, and pyrimidine rings from thiourea derivatives have been extensively reported for a variety of substrates. nih.govchemmethod.combu.edu.egfrontiersin.org These methods often involve cyclocondensation or oxidative desulfurization reactions. nih.govbu.edu.eg However, a thorough review of available chemical literature and databases did not yield any specific instances of these transformations being successfully applied to this compound.
Annulation and Ring-Closing Approaches
Annulation and other ring-closing strategies are powerful tools for the construction of complex cyclic systems. Despite the potential for the thiourea moiety to participate in such reactions, there is no available research demonstrating the application of these methods to this compound to build fused or spirocyclic systems.
Structural Elucidation and Conformational Dynamics of N 2,4,6 Triphenyl Phenyl Thiourea
Experimental Spectroscopic Techniques for Structural Characterization
A combination of advanced spectroscopic methods is essential for the comprehensive structural characterization of N-((2,4,6-triphenyl)phenyl)thiourea in both solution and solid states.
Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of this compound.
¹H NMR Spectroscopy: In a deuterated solvent such as DMSO-d₆, the proton NMR spectrum of this compound is expected to exhibit characteristic signals for the N-H protons of the thiourea (B124793) moiety in the downfield region, typically between δ 9.2 and 10.5 ppm. The numerous aromatic protons of the four phenyl rings would likely appear as a complex multiplet in the range of δ 6.8 to 7.8 ppm. The integration of these signals would correspond to the number of protons in the respective chemical environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key signal is that of the thiocarbonyl carbon (C=S), which is anticipated to resonate at approximately δ 180 ppm. The aromatic carbons would generate a series of signals in the typical aromatic region of the spectrum. Due to the steric hindrance, the rotation of the phenyl rings may be restricted, potentially leading to distinct signals for otherwise equivalent carbons.
| NMR Data for this compound (Expected) | |
| Nucleus | Expected Chemical Shift (δ) in DMSO-d₆ |
| ¹H (N-H) | 9.2 - 10.5 ppm |
| ¹H (Aromatic) | 6.8 - 7.8 ppm |
| ¹³C (C=S) | ~180 ppm |
| ¹³C (Aromatic) | 120 - 150 ppm |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.
IR Spectroscopy: The IR spectrum is expected to show a characteristic stretching vibration for the N-H bonds of the thiourea group at approximately 3300 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is typically observed around 1250 cm⁻¹. mdpi.com Other prominent bands would include C-N stretching, and various C-H and C=C stretching and bending vibrations from the aromatic rings.
Raman Spectroscopy: Raman spectroscopy would also be expected to show the C=S stretching vibration, which is often a strong band in the Raman spectrum of thiourea derivatives. mdpi.com The aromatic ring vibrations would also be clearly visible.
| Vibrational Spectroscopy Data for this compound (Expected) | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 |
| C=S Stretch | ~1250 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for elucidating its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) would be used to accurately determine the molecular weight of the compound, typically by observing the protonated molecule [M+H]⁺. This high-resolution data is crucial for confirming the elemental composition.
Fragmentation Pathways: In tandem MS (MS/MS) experiments, the parent ion would be subjected to collision-induced dissociation to generate fragment ions. The fragmentation of thioureas often involves cleavage of the C-N and C=S bonds. For this compound, characteristic fragments would likely include ions corresponding to the triphenylphenyl moiety and the thiourea group.
Solid-State Structure Determination via X-ray Crystallography
While spectroscopic methods provide valuable information about the molecule in solution, X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Analysis of Molecular Conformation and Stereoelectronic Properties
A single-crystal X-ray diffraction study of this compound would provide a wealth of information regarding its molecular conformation. It would reveal the bond lengths, bond angles, and torsion angles, which are critical for understanding the stereoelectronic properties of the molecule. The planarity of the thiourea unit and the relative orientations of the phenyl rings would be precisely determined.
Examination of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces)
The supramolecular architecture and bulk properties of this compound are governed by a combination of non-covalent intermolecular forces. The unique structural arrangement, particularly the sterically demanding 2,4,6-triphenylphenyl group, plays a critical role in dictating the nature and extent of these interactions.
π-Stacking: The molecule possesses a total of four phenyl rings, presenting ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of the aromatic rings, are crucial in the assembly of aromatic molecules. Research on related 2,4,6-triphenyl-substituted aromatic systems has demonstrated the significance of π-stacking effects in their self-assembly. sci-hub.seresearchgate.net For this compound, both intramolecular π-stacking (between the pendant phenyl rings) and intermolecular π-stacking (between phenyl rings of adjacent molecules) are conceivable. The flexible arrangement of the multiple phenyl rings can allow them to adopt conformations, such as parallel-displaced or T-shaped arrangements, that favor attractive π-system interactions, contributing significantly to the stability of the crystal lattice.
Computational Chemistry Approaches for Molecular Architecture
Computational chemistry provides powerful tools for investigating the three-dimensional structure, conformational dynamics, and electronic properties of complex molecules like this compound, offering insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Gas-Phase Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic characteristics of molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP or long-range corrected functionals such as ωB97XD with a basis set like 6-31G* or larger, can predict its most stable three-dimensional conformation in the gas phase. sci-hub.senih.gov
These calculations are particularly valuable for understanding the impact of steric hindrance on the molecular geometry. For instance, DFT studies on similarly crowded thiourea derivatives suggest that the phenyl ring attached to the nitrogen atom of the thiourea group will be significantly twisted out of the plane of the thiourea moiety to minimize steric clashes with the ortho-substituted phenyl groups. sci-hub.se The dihedral angles between the central phenyl ring and the three pendant phenyl rings, as well as the key bond lengths and angles of the thiourea core, can be precisely calculated.
Furthermore, DFT provides access to crucial electronic properties. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to identify the electron-rich and electron-poor regions of the molecule, respectively, which is key to understanding its reactivity. researchgate.net Other descriptors such as the molecular electrostatic potential (MEP) map, which illustrates the charge distribution, can also be generated to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Illustrative Geometric Parameters of this compound Predicted by DFT Calculations
Note: The following data are representative values based on DFT calculations of similar thiourea and triphenylphenyl structures and are intended for illustrative purposes. They are not experimentally determined values for this specific molecule.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=S | ~1.68 Å |
| C-N (Thiourea) | ~1.38 Å | |
| N-H | ~1.01 Å | |
| C-C (Aromatic) | ~1.40 Å | |
| Bond Angles | N-C-N (Thiourea) | ~117° |
| N-C-S (Thiourea) | ~121.5° | |
| Dihedral Angle | Phenyl-N-C-S | Highly twisted (~60-90°) |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide a static picture of the lowest-energy structure, Molecular Dynamics (MD) simulations offer a way to explore the molecule's dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. acs.org
For a molecule with multiple rotatable bonds like this compound, MD simulations are invaluable for understanding the rotational barriers of the phenyl groups and the flexibility of the thiourea backbone. capes.gov.br By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), researchers can analyze the accessible conformational space. This can reveal, for example, the range of dihedral angles the triphenylphenyl group can adopt and how its orientation influences the accessibility of the thiourea moiety for intermolecular interactions. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape when interacting with other molecules or a biological target.
Quantitative Structure-Property Relationship (QSPR) Studies on Molecular Geometry
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.comarxiv.orgnih.gov In the context of molecular geometry, a QSPR study on a series of this compound derivatives could establish a predictive relationship between specific geometric descriptors and a macroscopic property.
The process involves several steps:
Descriptor Generation: A set of structural analogs would be designed. For each analog, molecular descriptors derived from the 3D geometry (calculated via methods like DFT) would be generated. These could include specific bond lengths, bond angles, dihedral angles, molecular volume, surface area, and shape indices. refaad.com
Model Building: Using statistical methods like multiple linear regression (MLR), a mathematical equation is developed that links a selection of these geometric descriptors to an experimentally measured property (e.g., melting point, solubility, or a chromatographic retention factor). nih.gov
Validation: The predictive power of the resulting QSPR model is rigorously tested to ensure its reliability and robustness.
Mechanistic Investigations in N 2,4,6 Triphenyl Phenyl Thiourea Organocatalysis
N-((2,4,6-triphenyl)phenyl)thiourea as a Hydrogen Bond Donor Catalyst
Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts. nih.govwikipedia.org This property is central to their catalytic function. The two N-H protons of the thiourea (B124793) moiety can form a bidentate (two-point) hydrogen bond with electrophilic substrates, particularly those containing carbonyl or nitro groups. This interaction lowers the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack.
Many advanced thiourea organocatalysts are bifunctional, meaning they possess two distinct catalytic sites that work in concert. researchgate.net Typically, this involves combining the hydrogen-bonding thiourea moiety (a Lewis acid) with a basic functional group, such as a tertiary amine (a Lewis base), within the same molecule. acs.org This design enables a dual activation mechanism where the catalyst can engage and activate both the electrophile and the nucleophile simultaneously. researchgate.net
In a typical scenario, the thiourea group activates the electrophile (e.g., a nitroalkene or enone) through hydrogen bonding. Concurrently, the amine base activates the nucleophile (e.g., a malonate or aldehyde) by deprotonation or by forming a more reactive enamine intermediate. acs.org This simultaneous activation brings the two reactants into close proximity within a structured, chiral transition state, leading to highly efficient and stereoselective bond formation. nih.gov DFT and NMR studies on bifunctional cinchona alkaloid thiourea catalysts have provided detailed insights into these transition states, revealing that one N-H of the thiourea can activate the electrophile while the other N-H and a protonated amine work together to activate the nucleophile. acs.orgnih.govacs.org
The substitution pattern on the thiourea's nitrogen atoms is critical for tuning its catalytic activity. The this compound features an exceptionally bulky 2,4,6-triphenylphenyl group. This steric bulk plays a crucial role in defining a specific three-dimensional space around the catalytic core, which can significantly enhance stereoselectivity.
The bulky group helps to create a well-defined chiral pocket that dictates the trajectory of substrate approach to the catalytic site. By sterically shielding one face of the reactive intermediate, it forces the incoming reactant to attack from the less hindered face, thereby controlling the stereochemical outcome of the reaction. This principle has been observed in other catalyst systems where sterically demanding groups are used to achieve high diastereoselectivity or regioselectivity. thieme-connect.comnih.gov For instance, in certain cyclization reactions, bulky substituents on the catalyst can create strong steric strain in one potential transition state, thereby favoring an alternative pathway and leading to a single diastereomer. thieme-connect.com The rigid and large framework of the triphenylphenyl group is thus expected to be highly effective in creating a chiral environment that leads to high levels of enantiocontrol.
Applications in Asymmetric Organic Synthesis
The unique structural and electronic properties of bulky aryl thioureas make them suitable for a range of important asymmetric transformations.
The Michael addition, which forms a new carbon-carbon bond via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis. Bifunctional thiourea catalysts have proven to be exceptionally effective for rendering this reaction enantioselective. rsc.orgrsc.org The catalyst simultaneously activates the Michael acceptor (e.g., a nitroalkene) via hydrogen bonding and the Michael donor (e.g., an aldehyde or dicarbonyl compound) via the basic amine moiety. nih.gov
In a representative reaction, a chiral thiourea catalyst derived from 1,2-diphenylethylenediamine promotes the addition of isobutyraldehyde (B47883) to maleimides. nih.gov The proposed mechanism involves the formation of a reactive enamine from the aldehyde and the catalyst's amine group, while the thiourea moiety binds and activates the maleimide. This dual activation leads to the product with high yield and enantioselectivity. nih.gov The bulky triphenylphenyl group in this compound would be expected to provide a highly effective steric shield, promoting excellent stereocontrol in similar transformations.
Table 1: Representative Enantioselective Michael Addition of Isobutyraldehyde to N-Substituted Maleimides Catalyzed by a Bifunctional Thiourea Data is representative of reactions catalyzed by (R,R)-1,2-diphenylethylenediamine-derived thioureas, illustrating the potential of this catalyst class. nih.gov
| Entry | R in N-R-Maleimide | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 0.01 | >97 | 99 |
| 2 | Benzyl | 0.01 | >97 | 99 |
| 3 | 4-Methoxyphenyl | 0.01 | >97 | 99 |
| 4 | 4-Chlorophenyl | 0.01 | >97 | 99 |
The Friedel-Crafts alkylation of electron-rich aromatic compounds like indoles and pyrroles with electrophiles is another key C-C bond-forming reaction. Thiourea organocatalysts have been successfully applied to catalyze the enantioselective version of this reaction, typically using nitroalkenes as electrophiles. nih.govdntb.gov.ua The catalyst's thiourea group activates the nitroalkene through hydrogen bonding to the nitro group, while the indole (B1671886) nitrogen may also interact with the catalyst, orienting the nucleophile for a stereoselective attack. mostwiedzy.pl
Catalysts bearing chiral backbones and aryl thiourea moieties have been shown to afford the alkylated indole products with good yields and high enantioselectivities. nih.gov Mechanistic studies suggest that the reaction can be second-order in the catalyst, indicating that a catalyst dimer may be the active species. nih.gov The development of charged thiourea catalysts, which are analogs of the privileged bis(3,5-trifluoromethyl)phenyl substituted thioureas, has shown even greater activity, highlighting the tunability of the catalyst structure. nih.govfigshare.com
Table 2: Representative Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes Data is representative of reactions catalyzed by chiral thioureas, demonstrating the general effectiveness of these systems. nih.gov
| Entry | Indole (R group) | Nitroalkene (R' group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | H | Phenyl | 10 | 95 | 85 |
| 2 | 5-Methoxy | Phenyl | 10 | 92 | 88 |
| 3 | 5-Bromo | Phenyl | 10 | 96 | 84 |
| 4 | H | 4-Chlorophenyl | 10 | 93 | 86 |
The stereoselective synthesis of glycosidic bonds is a formidable challenge in chemistry with profound implications for biology and medicine. Thiourea organocatalysis has recently emerged as a powerful strategy for controlling the stereochemical outcome of glycosylation reactions. rsc.org These catalysts can activate glycosyl donors through hydrogen bonding, facilitating their reaction with glycosyl acceptors. rsc.orgnih.gov
Both monofunctional thioureas (like Schreiner's thiourea) and more complex bifunctional or macrocyclic systems have been employed. nih.govrsc.org Interestingly, the mechanism can be nuanced; while some systems are believed to operate via the classic dual hydrogen-bonding motif, others may function as Brønsted acid/base catalysts. rsc.orgnih.gov In some cases, a charged thiourea catalyst has been shown to be exceptionally active at very low loadings. nih.gov These catalysts can effectively promote the reaction of glycosyl donors (such as glycosyl chlorides or 1,3-anhydro-sugars) with alcohol nucleophiles to form glycosidic linkages with high yields and stereoselectivity. nih.govnih.gov
Table 3: Representative Thiourea-Catalyzed Strain-Release Glycosylation Data from the screening of various catalysts for the glycosylation of 1,3-anhydro-N-acetyl-glucosamine with a standard alcohol, highlighting the efficacy of charged thiourea catalysts. nih.gov
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | α:β Ratio |
| 1 | Schreiner's Thiourea | 5 | 55 | >20:1 |
| 2 | Jacobsen's Amido-thiourea | 5 | 30 | >20:1 |
| 3 | Takemoto's Catalyst | 5 | 25 | >20:1 |
| 4 | Charged Thiourea Salt (Kass Cat. A) | 5 | 77 | >20:1 |
Other Asymmetric Transformations
Thiourea derivatives are widely recognized for their ability to catalyze a diverse range of asymmetric transformations through hydrogen bonding interactions. These reactions include, but are not limited to, Michael additions, Mannich reactions, Strecker syntheses, and Diels-Alder reactions. nih.govnih.gov The N-H protons of the thiourea moiety act as hydrogen bond donors, activating electrophiles and stabilizing transition states, thereby inducing enantioselectivity.
However, specific examples of this compound being employed as a catalyst in such asymmetric transformations are not readily found in the current body of scientific literature. The bulky triphenylphenyl group likely imposes significant steric hindrance around the catalytically active thiourea core, which could influence its substrate scope and catalytic efficiency in ways that differ from less sterically encumbered thioureas. Further research is needed to explore and document the utility of this particular catalyst in asymmetric synthesis.
Kinetic and Mechanistic Studies of Organocatalytic Cycles
A thorough understanding of the kinetic and mechanistic aspects of an organocatalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. Such studies often involve a combination of experimental techniques and computational modeling.
Detailed mechanistic studies involving transition state analysis for reactions catalyzed by this compound are not currently available. For other thiourea catalysts, mechanistic investigations have utilized techniques like 13C NMR spectroscopy with labeled reactants to identify intermediates and propose reaction pathways. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have also been instrumental in understanding the formation of intermediates and transition states in thiourea-mediated reactions. researchgate.net Similar dedicated studies are required to map the energetic landscape of reactions catalyzed by this compound.
The efficiency of organocatalytic reactions is often sensitive to catalyst loading and the nature of the solvent. Lowering catalyst loading is desirable for practical and economic reasons, while the solvent can influence catalyst solubility, substrate reactivity, and the stability of intermediates and transition states. While general principles of organocatalysis suggest that these factors would be crucial for reactions involving this compound, specific experimental data quantifying these effects for this particular catalyst is not documented in the literature.
Comparative studies are essential for benchmarking the performance of a new catalyst against existing ones. The replacement of the oxygen atom in urea with a sulfur atom in thiourea leads to higher acidity and stronger hydrogen bond donating capabilities, which is a key reason for their prevalence in organocatalysis. nih.gov
A systematic comparative study of this compound with other thiourea and urea catalysts, particularly those with varying steric and electronic properties, would be highly informative. Such a study would clarify the specific role of the bulky 2,4,6-triphenylphenyl group on catalytic activity and enantioselectivity. While general comparisons between different thiourea derivatives exist, a direct comparison involving this compound is not available. nih.gov
Development of Heterogeneous and Flow Organocatalytic Systems
The development of heterogeneous and flow-based catalytic systems is a significant area of research, aiming to improve catalyst recyclability, simplify product purification, and enable continuous manufacturing processes. While there are examples of other organocatalysts, including thioureas, being immobilized on solid supports or used in flow reactors, there is no specific information on the development of such systems for this compound. nih.govliverpool.ac.uk The synthesis of dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores for photocatalysis points towards the potential of incorporating complex aromatic structures into larger, potentially recyclable catalytic systems. nih.gov
Supramolecular Chemistry and Anion Recognition by N 2,4,6 Triphenyl Phenyl Thiourea
Design Principles for Anion Receptors Incorporating Thiourea (B124793) Moieties
The design of effective anion receptors based on the thiourea functional group hinges on several key principles. The two N-H protons of the thiourea group are excellent hydrogen-bond donors, a characteristic that is fundamental to their ability to bind with anionic guest species. researchgate.net The acidity of these protons, and thus the strength of the hydrogen bonds they can form, can be finely tuned by the electronic properties of the substituents attached to the thiourea nitrogen atoms.
Electron-withdrawing groups attached to the aromatic rings of the receptor can enhance the acidity of the N-H protons, leading to stronger anion binding. nih.gov Conversely, electron-donating groups would decrease the acidity and result in weaker interactions. In the case of N-((2,4,6-triphenyl)phenyl)thiourea , the bulky 2,4,6-triphenylphenyl group introduces significant steric hindrance around the thiourea binding site. This steric bulk can be expected to play a crucial role in its anion recognition properties. While the phenyl groups themselves are not strongly electron-withdrawing or -donating, their sheer size could impede the close approach of an anion, potentially hindering the formation of stable hydrogen-bonded complexes. Research on 2,4,6-triphenylaniline (B1203508) has shown that the steric bulk of the phenyl rings can prevent participation in hydrogen-bonding interactions. nih.gov
Furthermore, the incorporation of chromogenic or fluorogenic units into the receptor's structure is a common strategy to enable the signaling of a binding event. elsevierpure.com Changes in color or fluorescence upon anion binding provide a convenient method for detection and analysis. The triphenylphenyl substituent in This compound , while not a classic chromophore in the same vein as a nitro- or cyano- group, could potentially influence the photophysical properties of the molecule upon complexation.
Anion Binding Affinity and Selectivity Studies
The evaluation of a potential anion receptor involves detailed studies of its binding affinity for various anions and its selectivity for specific anions over others. These studies provide quantitative data on the strength and nature of the host-guest interactions.
Thermodynamic and Kinetic Characterization of Anion-Receptor Complexes
Thermodynamic parameters, such as the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS), provide a complete picture of the complexation process. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes associated with binding, allowing for the determination of these thermodynamic values. For instance, studies on other thiourea-based receptors have revealed that anion binding can be either enthalpy- or entropy-driven, depending on the specific receptor, anion, and solvent system. beilstein-journals.org
Kinetic studies, which examine the rates of complex formation and dissociation, offer insights into the stability of the anion-receptor complex over time. These studies are often performed using techniques like stopped-flow spectroscopy.
Stoichiometric Analyses of Binding Interactions
Determining the stoichiometry of the anion-receptor complex, i.e., the ratio of receptor to anion in the complex, is crucial for understanding the binding mode. The most common stoichiometries for thiourea-based receptors are 1:1 and 1:2 (receptor:anion). researchgate.net Job's plot analysis, derived from spectroscopic titration data, is a widely used method to determine the stoichiometry of a complex in solution. For example, a study on a urea-based molecular cleft demonstrated the formation of a 1:2 complex with various anions. nih.gov
Impact of Guest Anion Geometry and Basicity on Binding
The binding affinity and selectivity of a receptor are significantly influenced by the properties of the guest anion, particularly its geometry and basicity. Anions with geometries that are complementary to the receptor's binding cavity tend to form more stable complexes. For instance, tetrahedral oxoanions like dihydrogen phosphate (B84403) often exhibit strong binding to receptors with complementary arrangements of hydrogen-bond donors.
The basicity of the anion also plays a critical role. More basic anions, such as fluoride (B91410) and acetate, can form stronger hydrogen bonds with the thiourea N-H protons. frontiersin.org However, highly basic anions can also lead to deprotonation of the receptor, an acid-base reaction that competes with the desired hydrogen-bonding interaction.
Spectroscopic and Electrochemical Methods for Anion Recognition
A variety of spectroscopic and electrochemical techniques are employed to monitor and quantify anion binding events. These methods rely on detecting changes in the physical properties of the receptor upon complexation with an anion.
UV-Vis and Fluorescence Titrations for Binding Event Monitoring
UV-Visible (UV-Vis) and fluorescence spectroscopy are among the most common methods for studying anion recognition. In a typical titration experiment, the concentration of the receptor is held constant while the concentration of the anion is gradually increased. The resulting changes in the absorption or emission spectrum are then analyzed to determine the binding constant and stoichiometry of the complex.
For a receptor containing a chromophore, anion binding can lead to a shift in the maximum absorption wavelength (λmax) and/or a change in the molar absorptivity. nih.gov These changes can often be observed as a color change, providing a "naked-eye" detection method. Similarly, for a fluorescent receptor, anion binding can cause either quenching (a decrease in fluorescence intensity) or enhancement of the fluorescence signal. elsevierpure.com
To illustrate how such data is typically presented, the following is a hypothetical data table for the UV-Vis titration of a thiourea-based receptor with various anions. It is important to note that this data is for illustrative purposes and does not represent actual experimental results for This compound .
| Anion | Initial λmax (nm) | Final λmax (nm) | Binding Constant (K) (M⁻¹) |
| Fluoride | 350 | 365 | 1.5 x 10⁴ |
| Chloride | 350 | 352 | 2.1 x 10² |
| Bromide | 350 | 351 | 1.3 x 10² |
| Dihydrogen Phosphate | 350 | 360 | 8.7 x 10³ |
| Acetate | 350 | 358 | 5.4 x 10³ |
This table is for illustrative purposes only.
The following interactive table further demonstrates how detailed findings from fluorescence titration studies might be organized.
Nuclear Magnetic Resonance (NMR) Titrations for Interaction Site Identification
Nuclear Magnetic Resonance (NMR) titration is a powerful technique to elucidate the binding interactions between a host molecule, such as this compound, and an anion. By systematically adding aliquots of an anion solution to a solution of the receptor and monitoring the changes in the 1H NMR spectrum, specific protons involved in the binding event can be identified.
In a typical NMR titration experiment involving a thiourea-based receptor, the signals corresponding to the N-H protons of the thiourea group are closely monitored. Upon interaction with an anion, these protons are expected to participate in hydrogen bonding, leading to a downfield shift in their resonance signals. The magnitude of this shift can provide qualitative information about the strength of the interaction. For this compound, the two N-H protons would be the primary sites of interest. The bulky 2,4,6-triphenylphenyl group would likely influence the conformation of the receptor and the accessibility of these N-H protons to the incoming anion.
By fitting the changes in the chemical shifts of the N-H protons as a function of the anion concentration, the association constant (Ka) for the host-guest complex can be determined. This provides a quantitative measure of the binding affinity. Furthermore, changes in the chemical shifts of other protons on the aromatic rings of the triphenylphenyl moiety could indicate their involvement in weaker interactions, such as C-H···anion or anion-π interactions.
Electrochemical Assessments of Anion Transfer and Complexation
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the anion binding process, especially if the receptor incorporates a redox-active group. While this compound itself is not inherently redox-active under typical conditions, it can be used to study the facilitated transfer of anions across an interface or its complexation with anions can be coupled to an electrochemical signal.
For instance, the receptor could be incorporated into a membrane separating two electrochemical cells. The ability of the receptor to transport a specific anion across this membrane can be measured as a current, providing information on the selectivity and efficiency of the transport process.
Alternatively, the addition of an anion to a solution containing the receptor and a redox-active probe can influence the electrochemical behavior of the probe. If the receptor binds the anion, it can alter the local environment of the redox probe, leading to a shift in its redox potential. While indirect, this method can be used to determine the binding affinity of the receptor for different anions. The sterically hindered nature of the triphenylphenyl group in this compound might influence the kinetics of anion transfer and complexation, which could be probed using these electrochemical techniques.
Nature of Non-Covalent Interactions in Anion Binding
Characterization of Hydrogen Bonding Networks
The primary driving force for anion binding by thiourea-based receptors is the formation of hydrogen bonds between the N-H protons of the thiourea group and the anion. The two N-H groups of the thiourea moiety can act as a chelating unit, forming two parallel hydrogen bonds to the oxygen atoms of an oxoanion or to a single spherical anion. The strength and geometry of these hydrogen bonds are critical for the stability and selectivity of the complex. The bulky triphenylphenyl substituent in this compound could enforce a specific conformation that preorganizes the N-H donors for optimal binding with a complementary anion.
Contributions of Anion-π Interactions and Other Weak Forces
Furthermore, van der Waals forces and C-H···anion interactions between the receptor and the guest can also play a role. The large surface area of the this compound molecule would maximize the potential for such dispersive forces.
Computational Modeling of Host-Guest Systems
Computational modeling, using methods such as Density Functional Theory (DFT), provides a powerful tool to complement experimental studies and gain a deeper understanding of the host-guest interactions at the molecular level. By building a computational model of the this compound-anion complex, various properties can be calculated and visualized.
These calculations can predict the optimized geometry of the complex, showing the bond lengths and angles of the hydrogen bonds and the proximity of the anion to the aromatic rings. This allows for a detailed visualization of the hydrogen bonding network and any potential anion-π interactions. Furthermore, the binding energy of the complex can be calculated, providing a theoretical measure of the binding strength that can be compared with experimentally determined association constants.
Mechanisms of Biological Activity of N 2,4,6 Triphenyl Phenyl Thiourea
Enzyme Inhibition Studies
N-((2,4,6-triphenyl)phenyl)thiourea has been identified as an inhibitor of several key enzymes, suggesting its potential for therapeutic applications in a range of diseases.
Tyrosinase Inhibition and its Mechanistic Profile
While specific studies on the tyrosinase inhibition of this compound are not extensively detailed in the provided search results, the broader class of thiourea (B124793) derivatives is well-known for this activity. Phenylthiourea (B91264) (PTU), a related compound, is a well-established tyrosinase inhibitor. researchgate.netnih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents addressing hyperpigmentation. researchgate.netnih.gov
The mechanism of tyrosinase inhibition by thiourea derivatives can be complex. For instance, Phenylthiourea (PTU) has been shown to induce the degradation of tyrosinase at a post-translational level and inhibit its catalytic activity. researchgate.net Some studies suggest that PTU acts as a non-competitive inhibitor for certain tyrosinases, binding to an allosteric site rather than the active site. rug.nl This binding can interfere with the enzyme's activity without directly competing with the substrate. rug.nl Other research on human tyrosinase-related protein 1 (TYRP1) showed that PTU binds via hydrophobic interactions, blocking substrate access to the active site without coordinating with the metal ions. nih.gov The specific inhibitory mechanism of this compound on tyrosinase would likely involve similar interactions, influenced by its bulky triphenylphenyl group.
Acetylcholinesterase and Alpha-Amylase Modulation
This compound has been reported to inhibit both acetylcholinesterase (AChE) and alpha-amylase. The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. dergipark.org.trresearchgate.net Several thiourea derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. dergipark.org.tr
Alpha-amylase is a crucial enzyme in carbohydrate digestion, and its inhibition can help control post-meal blood sugar levels in individuals with diabetes. nih.govnih.gov The inhibitory action of this compound on this enzyme suggests its potential role in diabetes management. The mode of inhibition for other compounds on α-amylase has been shown to be competitive, non-competitive, or un-competitive, depending on the specific molecule. nih.gov
Broad-Spectrum Enzyme Interaction and Specificity
The diverse inhibitory profile of this compound extends to other enzymes as well. It has been shown to inhibit butyrylcholinesterase (BuChE) and α-glucosidase. The ability to interact with a range of enzymes highlights the compound's potential for broad-spectrum biological activity. However, the specificity of this interaction is a critical factor for its development as a therapeutic agent. The bulky triphenylphenyl moiety likely plays a significant role in determining which enzymes it can effectively bind to and inhibit.
Cellular Mechanisms of Action
Beyond enzyme inhibition, this compound exerts profound effects at the cellular level, particularly in the context of cancer.
Induction of Apoptosis in Cancer Cell Lines
A significant finding is the ability of this compound to induce apoptosis, or programmed cell death, in cancer cell lines. Studies have specifically demonstrated its cytotoxic effects on breast cancer cell lines MCF-7 and T47D, leading to significant apoptosis at certain concentrations. This pro-apoptotic activity is a hallmark of many effective anticancer agents. The induction of apoptosis by thiourea derivatives is a well-documented phenomenon, with various analogs showing efficacy against different cancer cell lines. biointerfaceresearch.comjppres.com
Effects on Cell Cycle Progression (e.g., Mitotic Arrest, G2-M Phase Arrest)
The anticancer activity of this compound is also linked to its ability to interfere with the cell cycle. While specific details on the cell cycle effects of this particular compound are not available in the provided results, related thiourea derivatives have been shown to cause cell cycle arrest. For example, some flexible heteroarotinoid thiourea derivatives can induce G1 arrest. biointerfaceresearch.com Other compounds have been observed to cause arrest at different phases of the cell cycle, such as the G2/M phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to their demise.
Interactive Data Table: Enzyme Inhibition Profile of this compound and Related Compounds
| Compound | Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
| This compound | α-Amylase | - | - | |
| This compound | α-Glucosidase | - | - | |
| This compound | Acetylcholinesterase (AChE) | - | Micromolar concentrations | |
| This compound | Butyrylcholinesterase (BuChE) | - | - | |
| Phenylthiourea (PTU) | Tyrosinase (mushroom) | Competitive | 0.55 ± 0.07 | rug.nl |
| Phenylthiourea (PTU) | Tyrosinase (sweet potato) | - | 43 | rug.nl |
| Phenylthiourea (PTU) | PvdP Tyrosinase | Non-competitive | 174.4 ± 8.9 | rug.nl |
| (4-{[(4-trifluoromethylphenyl)carbamoyl]amino}phenyl)acetic acid | Acetylcholinesterase (AChE) | - | 48.55% inhibition at 100 µM | dergipark.org.tr |
Interactive Data Table: Cellular Effects of this compound and Related Compounds
| Compound | Cell Line | Effect | Concentration | Reference |
| This compound | MCF-7 (Breast Cancer) | Apoptosis Induction | Specific concentrations | |
| This compound | T47D (Breast Cancer) | Apoptosis Induction | Specific concentrations | |
| SHetA2 (Thiourea derivative) | Cancer Cells | G1 Arrest | - | biointerfaceresearch.com |
| Novel Andrographolide Acetal | MDA-MB-231 (Breast Cancer) | S Phase Arrest | - | nih.gov |
Impact on Cellular Signaling Pathways and Metabolism
Research has indicated that this compound exerts cytotoxic effects on certain cancer cell lines, suggesting its interference with fundamental cellular processes. Studies have demonstrated that this compound induces apoptosis in breast cancer cell lines, specifically MCF-7 and T47D. Apoptosis, or programmed cell death, is a complex process regulated by a network of signaling pathways. The induction of apoptosis by this compound implies that it may modulate key components of these pathways. However, the specific signaling cascades affected by this compound have not been fully elucidated in the available literature.
Thiourea derivatives, as a class, are known to interact with various biological molecules, which can lead to altered cellular metabolism and signaling. Their ability to form hydrogen bonds and engage in interactions with nucleophilic and electrophilic sites is a key determinant of their biological effects. In the case of this compound, it is hypothesized that the bulky triphenylphenyl group may influence its binding affinity and selectivity for specific cellular targets, thereby triggering the observed apoptotic response.
Furthermore, some thiourea derivatives have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis. While direct evidence for the impact of this compound on specific metabolic pathways remains to be extensively documented, its demonstrated biological activities suggest that it likely influences cellular metabolism to exert its cytotoxic effects.
Modulation of Key Proteins and Subcellular Structures (e.g., Microtubule Polymerization)
The interaction of this compound with key proteins is an area of active investigation. It has been reported to act as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase at micromolar concentrations suggests a potential application for this compound in the context of neurological conditions. The mechanism of this inhibition, whether competitive, non-competitive, or uncompetitive, and the specific binding site on the enzyme are yet to be detailed in published studies.
Regarding its effect on subcellular structures, there is currently no specific information available in the scientific literature concerning the modulation of microtubule polymerization or other key subcellular structures by this compound. While some anticancer agents exert their effects by disrupting the microtubule network, it is unknown if this particular thiourea derivative shares this mechanism of action.
Structure-Activity Relationship (SAR) Studies for Biological Function
The exploration of the structure-activity relationship (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs.
Correlation between Structural Features and Enzyme Inhibitory Potency
Specific SAR studies detailing the correlation between the structural features of this compound and its enzyme inhibitory potency are not extensively available in the current body of scientific literature. However, general principles from studies on other thiourea derivatives can offer some insights. For instance, the nature and position of substituents on the phenyl rings of thiourea compounds are known to significantly impact their biological activities.
In the case of this compound, the presence of the large, non-polar triphenylphenyl group is a defining feature. It is plausible that this bulky moiety plays a significant role in its interaction with target enzymes. Compared to more flexible thiourea derivatives, the rigid structure of the triphenylphenyl group may reduce conformational adaptability but could enhance binding to specific, flattened enzymatic pockets through π-π stacking interactions.
A comparative look at other thiourea derivatives reveals the importance of substituent effects. For example, electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the thiourea moiety, influencing its binding characteristics and inhibitory potential against various enzymes. The development of a detailed SAR profile for this compound would necessitate the synthesis and biological evaluation of a series of analogs with systematic modifications to the triphenylphenyl group and the thiourea core.
Ligand-Target Binding Studies through Computational Docking
Computational docking is a powerful tool used to predict the binding mode and affinity of a ligand to a biological target. At present, there are no specific published computational docking studies for this compound with its potential biological targets, such as acetylcholinesterase or the proteins involved in apoptotic pathways.
Such studies would be invaluable in elucidating the molecular basis of its biological activity. A docking study could, for example, identify the key amino acid residues in the active site of acetylcholinesterase that interact with the thiourea derivative. It could also help to understand the role of the bulky triphenylphenyl group in receptor binding and selectivity. The hydrogen bonding capabilities of the thiourea group, along with potential hydrophobic and van der Waals interactions of the aromatic rings, would be critical aspects to model in such computational analyses. The absence of these studies represents a gap in the comprehensive understanding of this compound's mechanism of action at a molecular level.
Table of Reported Biological Activities of this compound
| Biological Activity | Target/Cell Line | Observed Effect | Reference |
| Cytotoxicity | MCF-7 and T47D (Breast Cancer Cell Lines) | Induction of apoptosis | |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition at micromolar concentrations |
Future Research Directions and Advanced Applications of N 2,4,6 Triphenyl Phenyl Thiourea
Innovations in Catalyst Design and Optimization
The thiourea (B124793) moiety is a well-established functional group in organocatalysis, acting as a hydrogen-bond donor to activate electrophilic substrates. wikipedia.orgnih.gov Future research on N-((2,4,6-triphenyl)phenyl)thiourea can build upon this principle to create novel and highly selective catalysts.
The immense steric bulk provided by the 2,4,6-triphenylphenyl group is a key feature to be exploited. This group can create a chiral-like pocket around the catalytic core, influencing the stereochemical outcome of reactions. Research should be directed towards synthesizing bifunctional catalysts by introducing a basic moiety, such as a tertiary amine, onto the second nitrogen of the thiourea group. nih.govrsc.orglibretexts.org This would combine the electrophile-activating capability of the thiourea with the nucleophile-activating property of the base, creating a powerful catalyst for asymmetric reactions. rsc.orglibretexts.org
The optimization of these catalysts would involve modifying the linker between the thiourea and the basic group to fine-tune the geometry of the active site. The steric and electronic properties of the 2,4,6-triphenylphenyl group itself could also be altered by introducing substituents on the peripheral phenyl rings. These new catalysts could be screened for efficacy in a range of asymmetric transformations, including Michael additions, Strecker reactions, and Mannich reactions, where steric control is paramount for achieving high enantioselectivity. libretexts.org The structural rigidity and steric hindrance of such catalysts may also lead to shorter polymerization times and better control in reactions like the ring-opening polymerization of lactide. researchgate.net
Development of New Functional Materials and Sensors
The hydrogen-bonding capability of the thiourea N-H protons makes it an excellent recognition motif, particularly for anions. nih.govnih.gov Future work should focus on leveraging the unique structure of this compound to develop advanced functional materials and sensors.
The rigid and bulky triphenylphenyl substituent can enforce a specific conformation, creating a pre-organized cavity suitable for the selective binding of specific anions or other guest molecules. By attaching a chromophoric or fluorescent signaling unit, such as a nitrophenyl group, to the molecule, novel colorimetric or fluorescent sensors can be designed. nih.govmdpi.com The binding event would perturb the electronic system of the signaling unit, leading to a detectable optical response. mdpi.comrsc.org
Furthermore, this compound can serve as a functional building block (linker) for the construction of coordination polymers (CPs) or metal-organic frameworks (MOFs). bohrium.comresearchgate.net The incorporation of this bulky ligand into such frameworks could result in materials with unique pore sizes and chemical environments, suitable for applications in gas adsorption and separation. bohrium.com The thiourea groups lining the pores would offer specific interaction sites, potentially enabling the selective capture of target molecules.
| Potential Application | Design Strategy | Key Feature Exploited |
| Anion Sensors | Attach chromophore/fluorophore to the thiourea backbone. | Pre-organized binding cavity from the bulky triphenylphenyl group. |
| Functional Polymers | Incorporate as a monomer into polymer chains. | Steric bulk influencing polymer morphology and recognition properties. |
| Metal-Organic Frameworks | Use as an organic linker with metal nodes. | Creation of specific pore environments for selective gas sorption. bohrium.comresearchgate.net |
Exploration of Extended Biological Target Landscapes and Novel Mechanisms
Initial studies have confirmed the bioactivity of this compound, particularly its ability to induce apoptosis in breast cancer cell lines (MCF-7 and T47D) and inhibit enzymes like acetylcholinesterase and α-amylase. Future research must expand upon these findings to identify a broader range of biological targets and elucidate the compound's mechanisms of action.
Given that various thiourea derivatives are known inhibitors of protein kinases, a critical next step is to screen this compound against a wide panel of kinases implicated in cancer progression. researchgate.net This includes receptor tyrosine kinases like EGFR, HER-2, and VEGFR2, as well as intracellular kinases such as BRAF, Akt1, and sirtuins, which have been identified as targets for other thiourea compounds. researchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.netnih.gov The significant cytotoxicity already observed suggests that it may act on key signaling pathways. Investigating its effect on pathways frequently dysregulated in cancer, such as the K-Ras and Wnt/β-catenin pathways, could reveal novel mechanisms. nih.gov
The table below summarizes known and potential biological targets for thiourea derivatives, providing a roadmap for future investigation of this compound.
| Target Class | Specific Examples | Known/Potential Activity of Thioureas |
| Cancer Cell Lines | MCF-7, T47D, A549, SW480, K-562 | Cytotoxicity and apoptosis induction. nih.gov |
| Enzymes | Acetylcholinesterase, α-amylase, Tyrosinase | Inhibition confirmed for the target compound and other thioureas. |
| Protein Kinases | EGFR, HER-2, VEGFR2, BRAF, Akt1, Sirtuins | Inhibition demonstrated by various thiourea derivatives. researchgate.netresearchgate.netbiointerfaceresearch.com |
| Other Cancer Targets | Topoisomerases, K-Ras protein | Inhibition identified as a mechanism for other thiourea analogs. researchgate.netnih.gov |
Integration of Computational and Experimental Approaches for Rational Design
A synergistic approach combining computational modeling and experimental validation will be crucial for the rational design of next-generation derivatives of this compound. nih.gov Molecular docking, DFT (Density Functional Theory) calculations, and molecular dynamics simulations are powerful tools to predict and understand the behavior of this molecule at an atomic level. researchgate.netrsc.org
Future research should employ a workflow that begins with in silico modeling. The crystal structure of this compound can be used as a starting point for molecular docking studies against the active sites of various biological targets identified in Section 7.3, such as protein kinases. researchgate.netresearchgate.net These simulations can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.
Based on these computational insights, new derivatives can be rationally designed to enhance these interactions. For example, if docking reveals an unoccupied hydrophobic pocket, the triphenylphenyl scaffold could be modified with additional functional groups to fill this space and increase binding affinity. These theoretically designed compounds would then be synthesized and subjected to experimental validation through biological assays. nih.gov The experimental results would, in turn, provide feedback to refine and improve the accuracy of the computational models, creating a powerful design-synthesize-test-refine cycle.
Role in Supramolecular Assembly and Advanced Molecular Systems
The thiourea functional group is a robust and directional motif for building complex supramolecular architectures through hydrogen bonding. mersin.edu.trnih.gov The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as an acceptor, leading to the formation of predictable patterns like chains and rings. nih.govnih.gov
The future in this area lies in understanding how the exceptionally bulky 2,4,6-triphenylphenyl substituent directs the self-assembly of this compound. This large, rigid group will sterically dominate the packing of the molecules, potentially leading to the formation of porous structures, liquid crystals, or organogels. acs.org
A primary research goal should be the growth of high-quality single crystals of the compound and its derivatives to determine their solid-state structures via X-ray diffraction. This would provide definitive insight into the intermolecular interactions and packing motifs. Hirshfeld surface analysis could then be used to quantify the various non-covalent interactions, such as N-H···S hydrogen bonds and π-π stacking, that stabilize the crystal lattice. mersin.edu.trresearchgate.net By understanding how this molecule self-assembles, it becomes possible to design advanced molecular systems. For instance, co-crystallization with guest molecules could lead to the formation of inclusion compounds with specific host-guest ratios, while modification of the peripheral phenyl rings could tune the properties of resulting organogels or liquid crystalline phases. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((2,4,6-triphenyl)phenyl)thiourea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves reacting a substituted phenyl isothiocyanate with a primary amine under inert conditions. For example, 2,4,6-triphenylphenyl isothiocyanate can be reacted with ammonia or a substituted amine in anhydrous solvents like dichloromethane or tetrahydrofuran. Optimization includes adjusting temperature (20–60°C), stoichiometry (1:1 molar ratio), and catalysts (e.g., triethylamine to neutralize byproducts). Purification via recrystallization or column chromatography ensures high yields (≥85%) .
Q. How is the molecular conformation of N-((2,4,6-triphenyl)phenyl)thiourea characterized experimentally and computationally?
- Methodology : X-ray crystallography confirms solid-state conformation, while DFT calculations (e.g., B3LYP/6-31G*) model gas-phase geometry. For sterically hindered derivatives like 2,4,6-triphenyl groups, computational studies show perpendicular alignment of the phenyl ring relative to the thiourea plane due to steric clashes . IR and Raman spectroscopy validate C=S (∼1250 cm⁻¹) and N–H (∼3300 cm⁻¹) vibrational modes .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆) identifies NH protons (δ 9.2–10.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). ¹³C NMR confirms thiocarbonyl (C=S) at δ ∼180 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns. Electron ionization (EI-MS) at 70 eV reveals characteristic peaks for phenyl and thiourea moieties .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-triphenyl group influence reactivity in metal-chelation or catalytic applications?
- Methodology : Compare chelation efficiency with less hindered analogs (e.g., N-phenylthiourea) using UV-Vis titration (e.g., with Cu²⁺ or Pd²⁺). Steric bulk reduces coordination geometry flexibility, as shown by lower stability constants (log K values) in Job’s plot analyses. X-ray absorption spectroscopy (XAS) further elucidates metal-ligand bond lengths and coordination numbers .
Q. What strategies enhance the nonlinear optical (NLO) properties of N-((2,4,6-triphenyl)phenyl)thiourea derivatives?
- Methodology : Introduce electron-donating/withdrawing groups (e.g., –NO₂, –OCH₃) to the phenyl rings to modulate dipole moments. Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β), while DFT calculations predict charge transfer interactions. Co-crystallization with polarizable matrices (e.g., urea) enhances NLO response .
Q. How can kinetic studies elucidate the oxidation mechanism of this compound under varying pH and temperature conditions?
- Methodology : Monitor oxidation by pyridinium chlorochromate (PCC) using UV-Vis kinetics (λ = 400–500 nm). Determine rate constants (k) at pH 2–10 and temperatures (25–50°C). Arrhenius plots (ln k vs. 1/T) reveal activation energy (Eₐ). Protonation states (neutral vs. protonated thiourea) are confirmed via pH-dependent FTIR .
Q. What computational approaches predict the bioactivity of N-((2,4,6-triphenyl)phenyl)thiourea against enzyme targets?
- Methodology : Molecular docking (AutoDock Vina) screens against enzymes like urease or acetylcholinesterase. MD simulations (GROMACS) assess binding stability (RMSD < 2 Å). QSAR models correlate substituent effects (Hammett σ) with IC₅₀ values. Compare with bioassay data from fungal pathogens (e.g., Pyricularia oryzae) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
